molecular formula C10H16 B8663164 1,3-Cyclopentadiene, 1-pentyl CAS No. 85801-12-3

1,3-Cyclopentadiene, 1-pentyl

Cat. No.: B8663164
CAS No.: 85801-12-3
M. Wt: 136.23 g/mol
InChI Key: RIUMFBQICCDHFC-UHFFFAOYSA-N
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Description

1,3-Cyclopentadiene, 1-pentyl is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

85801-12-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-pentylcyclopenta-1,3-diene

InChI

InChI=1S/C10H16/c1-2-3-4-7-10-8-5-6-9-10/h5-6,8H,2-4,7,9H2,1H3

InChI Key

RIUMFBQICCDHFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 1-bromopentane (109.8 g, 0.727 mol) was added cyclopentadienyl magnesium chloride (800 mL of 1M solution in THF, 0.8 mol) at 0° C. in 15 minutes. After stirring for an additional 2 hours at 0° C., the mixture was warmed to room temperature. After stirring overnight, the reaction was quenched with a mixture of ice and water. The mixture was extracted with pentane. The organic layer was washed with water and dried over anhydrous sodium sulfate. Removal of the solvent under vacuum at room temperature gave a brown liquid (101.4 g, crude pentylcyclopentadiene). To the crude pentylcyclopentadiene (50 g) dissolved in THF (200 mL) was added n-BuLi (35 mL of 10 M in hexanes, 0.35 mol) at 0° C. The mixture was warmed up to room temperature and stirred overnight. The anion solution was added to benzophenone (60.7 g, 0.334 mol) dissolved in THF (280 mL) at 0° C. in 25 minutes. The mixture was warmed to room temperature and stirred overnight. The reaction was quenched with a mixture of ice and 10% HCl aqueous solution. The mixture was extracted with pentane. The organic layer was washed with water and dried over anhydrous sodium sulfate. Removal of the solvent under vacuum at 50° C. gave a dark red viscous oil. The oil was dissolved in heptane and filtered through silica gel. The product was collected by washing the silica gel with 5-10% CH2Cl2 in heptane. Removal of the solvent gave the desired product (74.3 g) as a dark red viscous oil.
Quantity
109.8 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of sodium cyclopentadienide (71 mmole, 1.89 M in THF) in 20 ml of THF was added 10 ml of hexamethylphosphoramide. The solution was cooled to -55° C. and 1-bromopentane (10.5 g. 70 mmole) was added dropwise with stirring over a period of 30 min. After the addition was completed, the reaction mixture was stirred at -30°-40° C. for 30 minutes and at autogeneous temperature for 30 minutes, then poured into cold water and extracted with pentane, (3×80 ml). The pentane extracts were combined, washed with water (3×100 ml) dried over anhydrous sodium sulfate, filtered and concentrated in a rotary evaporator (water bath temperature 20° C.). The residue was distilled to give 8.1 g (85%) of pentylcyclopentadiene, b.p. 52°/8 mm Hg.
Quantity
71 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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